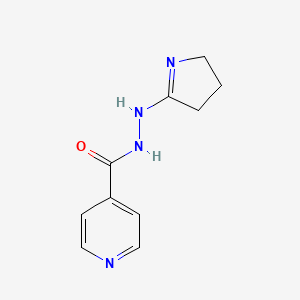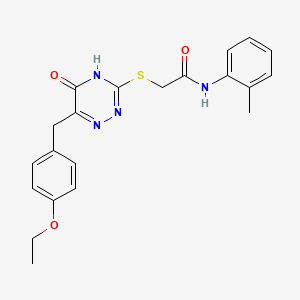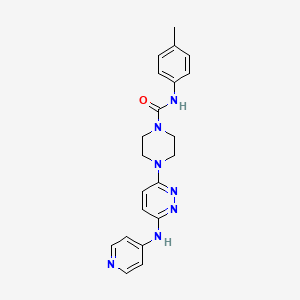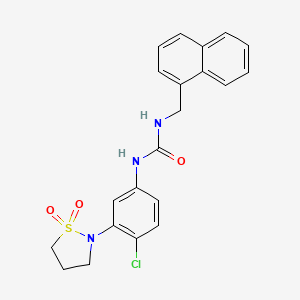
N-methylisoquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylisoquinolin-4-amine is a heterocyclic organic compound with the molecular formula C10H10N2 It is a derivative of isoquinoline, characterized by the presence of a methyl group attached to the nitrogen atom at the fourth position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methylisoquinolin-4-amine typically involves the methylation of isoquinolin-4-amine. One common method is the reaction of isoquinolin-4-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic methylation using transition metal catalysts may be explored to improve sustainability and reduce environmental impact.
化学反応の分析
Types of Reactions: N-methylisoquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylisoquinolin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-methyl-1,2,3,4-tetrahydroisoquinolin-4-amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-methylisoquinolin-4-one.
Reduction: N-methyl-1,2,3,4-tetrahydroisoquinolin-4-amine.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
N-methylisoquinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme interactions and as a probe for understanding biological pathways involving isoquinoline derivatives.
Medicine: this compound and its derivatives are investigated for their potential pharmacological activities, including anti-cancer, anti-malarial, and neuroprotective properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable heterocyclic structure.
作用機序
The mechanism of action of N-methylisoquinolin-4-amine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. For example, it can inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which may have therapeutic implications for neurodegenerative diseases. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.
類似化合物との比較
N-methylisoquinolin-4-amine can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound without the methyl and amine groups.
N-methylisoquinoline: Lacks the amine group at the fourth position.
Isoquinolin-4-amine: Lacks the methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both the methyl group and the amine group, which confer distinct chemical properties and reactivity
By understanding the detailed properties and applications of this compound, researchers can further explore its potential and develop new compounds with improved efficacy and functionality.
特性
IUPAC Name |
N-methylisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYYEBHUVICFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2630838.png)
![4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2630839.png)
![3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630841.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2630842.png)
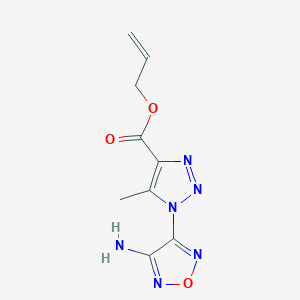
![8-(3-((4-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630845.png)
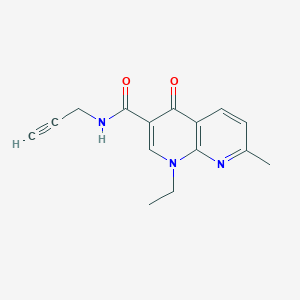
![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B2630848.png)
